molecular formula C22H32O5 B586486 Resolvin D2-d5

Resolvin D2-d5

Cat. No.: B586486
M. Wt: 381.5 g/mol
InChI Key: IKFAUGXNBOBQDM-XNSNRJMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resolvin D2-d5 is a specialized pro-resolving mediator derived from omega-3 fatty acids, specifically docosahexaenoic acid. It is a deuterated form of Resolvin D2, which means it contains deuterium atoms instead of hydrogen atoms. This compound plays a crucial role in the resolution of inflammation, promoting the termination of neutrophil infiltration, stimulating the clearance of apoptotic cells by macrophages, and aiding in tissue remodeling and homeostasis .

Scientific Research Applications

Resolvin D2-d5 has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Target of Action

Resolvin D2-d5, a derivative of Resolvin D2, primarily targets myogenic cells and macrophages . It plays a crucial role in muscle regeneration, particularly in conditions like Duchenne Muscular Dystrophy . It also targets leukocytes, controlling microbial sepsis .

Mode of Action

this compound interacts with its targets to promote the resolution of inflammation. It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . Moreover, it directly targets myogenic cells, promoting their differentiation and the expansion of the pool of myogenic progenitor cells, leading to increased myogenesis . These effects are ablated when the receptor Gpr18 is knocked out, knocked down, or blocked by the pharmacological antagonist O-1918 .

Biochemical Pathways

this compound is a metabolite of docosahexaenoic acid (DHA) and is synthesized during the initial phases of acute inflammatory responses . It is produced physiologically from the sequential oxygenation of DHA by 15- and 5-lipoxygenase . It functions to dampen excessive neutrophil trafficking to sites of inflammation . It reduces leukocyte–endothelial interactions in vivo by endothelial-dependent nitric oxide production, and by direct modulation of leukocyte adhesion receptor expression .

Pharmacokinetics

It is known that it is a product of the action of 15- and 5-lipoxygenase on dha . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

this compound has potent anti-inflammatory and anti-infective activities . It is a potent regulator of leukocytes and controls microbial sepsis . In mice with microbial sepsis initiated by caecal ligation and puncture, this compound sharply decreased both local and systemic bacterial burden, excessive cytokine production, and neutrophil recruitment, while increasing peritoneal mononuclear cells and macrophage phagocytosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, genetic abnormalities, the aging process, or environmental factors can lead to dysregulation of the inflammatory response . The global prevalence of pain as a primary symptom in RA is influenced by the interplay between inflammation and its resolution . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

Future Directions

Resolvins are a new family of lipid mediators enzymatically generated within resolution networks that possess unique and specific functions to orchestrate catabasis, the phase in which disease declines . They are under preliminary research for their involvement in promoting restoration of normal cellular function following the inflammation that occurs after tissue injury . The future directions of Resolvin D2-d5 research could involve further investigation into its anti-inflammatory and anti-infective activities, as well as its potential applications in treating conditions characterized by inflammation.

Biochemical Analysis

Biochemical Properties

Resolvin D2-d5, like its parent compound Resolvin D2, plays a crucial role in biochemical reactions. It is produced for termination of neutrophil infiltration, stimulation of the clearance of apoptotic cells by macrophages, and promotion of tissue remodeling and homeostasis . It interacts with various enzymes, proteins, and other biomolecules, controlling microbial sepsis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Resolvin D2 promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It directly targets myogenic cells and promotes their differentiation and the expansion of the pool of myogenic progenitor cells leading to increased myogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that Resolvin D2 targets both inflammation and myogenesis leading to enhanced muscle function compared to glucocorticoids .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resolvin D2-d5 is synthesized through the sequential oxygenation of docosahexaenoic acid by 15-lipoxygenase and 5-lipoxygenase enzymes. The process involves the incorporation of deuterium atoms into the molecule, which can be achieved through deuterium exchange reactions or by using deuterated precursors .

Industrial Production Methods: Industrial production of this compound involves the use of high-purity lipid standards and specialized equipment for the incorporation of deuterium. The process typically includes the use of gas chromatography or liquid chromatography coupled with mass spectrometry for the quantification and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: Resolvin D2-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under mild conditions.

Major Products: The major products formed from these reactions include various hydroxylated and deuterated derivatives of this compound, which retain the anti-inflammatory and pro-resolving properties of the parent compound .

Comparison with Similar Compounds

Resolvin D2-d5 is unique due to its deuterium incorporation, which enhances its stability and prolongs its biological activity. Similar compounds include:

This compound stands out due to its enhanced stability and prolonged activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-21,21,22,22,22-pentadeuterio-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFAUGXNBOBQDM-XNSNRJMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]([C@@H](\C=C\C=C\C=C/C=C/[C@H](C/C=C\CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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